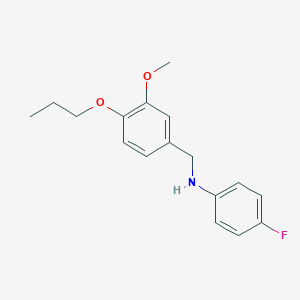![molecular formula C24H23ClN2O5S B426995 N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE](/img/structure/B426995.png)
N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex structure, which includes a chlorinated phenoxyphenyl group and a pyrrolidinylsulfonylphenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the phenoxyphenyl intermediate: This step involves the chlorination of phenoxybenzene to obtain 5-chloro-2-phenoxyphenyl.
Introduction of the pyrrolidinylsulfonyl group: This step involves the reaction of the phenoxyphenyl intermediate with a sulfonyl chloride derivative in the presence of a base to introduce the pyrrolidinylsulfonyl group.
Coupling with acetamide: The final step involves the coupling of the intermediate with acetamide under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or various halogenating agents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-phenoxyphenyl)-2-[4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide: Lacks the chlorine atom, which might affect its reactivity and biological activity.
N-(5-chloro-2-phenoxyphenyl)-2-[4-(1-morpholinylsulfonyl)phenoxy]acetamide: Contains a morpholine ring instead of a pyrrolidine ring, potentially altering its chemical and biological properties.
Uniqueness
N-(5-CHLORO-2-PHENOXYPHENYL)-2-[4-(PYRROLIDINE-1-SULFONYL)PHENOXY]ACETAMIDE is unique due to the presence of both the chlorinated phenoxyphenyl group and the pyrrolidinylsulfonyl group, which can confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C24H23ClN2O5S |
|---|---|
Peso molecular |
487g/mol |
Nombre IUPAC |
N-(5-chloro-2-phenoxyphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
InChI |
InChI=1S/C24H23ClN2O5S/c25-18-8-13-23(32-20-6-2-1-3-7-20)22(16-18)26-24(28)17-31-19-9-11-21(12-10-19)33(29,30)27-14-4-5-15-27/h1-3,6-13,16H,4-5,14-15,17H2,(H,26,28) |
Clave InChI |
SXERQLGALZSCCX-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4 |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}sulfonyl)phenoxy]-N,N-diethylacetamide](/img/structure/B426912.png)
![N-(2,5-dimethoxyphenyl)-2-{4-[(isobutylamino)sulfonyl]phenoxy}acetamide](/img/structure/B426913.png)
![Ethyl 1-({4-[(tert-butylamino)sulfonyl]phenoxy}acetyl)-4-piperidinecarboxylate](/img/structure/B426916.png)
![2-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}sulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B426917.png)
![2-{4-[(benzylamino)sulfonyl]phenoxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B426918.png)
![N-[4-(dimethylamino)phenyl]-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B426919.png)
![2-(4-tert-Butylsulfamoyl-phenoxy)-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acetamide](/img/structure/B426920.png)
![N-benzyl-4-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}benzenesulfonamide](/img/structure/B426921.png)

![N-(4-bromophenyl)-N-[4-(2-propynyloxy)benzyl]amine](/img/structure/B426928.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-[(isobutylamino)sulfonyl]phenoxy}acetamide](/img/structure/B426929.png)
![4-bromo-N-[3-methoxy-4-(2-propynyloxy)benzyl]aniline](/img/structure/B426930.png)
![N-[3-ethoxy-4-(2-propynyloxy)benzyl]-N-(4-fluorophenyl)amine](/img/structure/B426933.png)
![2-{4-[(sec-butylamino)sulfonyl]phenoxy}-N-(2-furylmethyl)acetamide](/img/structure/B426934.png)
